Product packaging for Isojasmone(Cat. No.:CAS No. 11050-62-7)

Isojasmone

Cat. No.: B1237747
CAS No.: 11050-62-7
M. Wt: 164.24 g/mol
InChI Key: GVONPEQEUQYVNH-UHFFFAOYSA-N
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Description

Significance of Cyclopentenone Derivatives in Contemporary Chemical Research

Cyclopentenone derivatives, a class of five-membered ring compounds containing a ketone group and a double bond, are of significant interest in modern chemical research. Their importance stems from their versatile chemical reactivity and their presence in a wide array of biologically active molecules. The conjugated α,β-unsaturated ketone structure within the cyclopentenone ring allows for a variety of chemical modifications, making them powerful synthons for the synthesis of complex target molecules. acs.org

In the realm of medicinal chemistry, cyclopentenone derivatives have been investigated for a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai Research has shown that these compounds can inhibit the production of pro-inflammatory enzymes and interact with various biological molecules, making them attractive candidates for the development of new therapeutic agents. ontosight.aiontosight.ai Furthermore, their role as intermediates in the synthesis of more complex bioactive molecules is a key area of study. ontosight.ai The investigation of their reactions with free radicals, such as the hydroxyl radical (OH), is also crucial for understanding their role in atmospheric and combustion chemistry. wvu.edu

Historical Trajectories and Milestones in Isojasmone Investigations

The history of this compound research is intertwined with the broader study of "jasmonoides," a significant group of synthetic fragrance substances. mdpi.com An early and notable milestone in the synthesis of related jasmone (B1672801) compounds was achieved by Hunsdiecker in 1942, who developed a method to produce jasmone and dihydrojasmone (B1670601) from 5-methylfuraldehyde. mdpi.com While this specific method is now primarily of historical interest due to low yields, it highlighted the potential of furan (B31954) derivatives as key intermediates. mdpi.com

Over the years, various synthetic routes to jasmonoides, including this compound, have been developed, many of which are of preparative significance. mdpi.com A significant advancement in the synthesis of these compounds involves the alkylation of methylcyclopentenolone. More recent methods have continued to explore the use of furan derivatives, underscoring their cost-effectiveness as starting materials. mdpi.com The development of industrial production methods has often focused on the alkylation of cyclopentanone (B42830) derivatives. A 1996 report by the United Nations Industrial Development Organization highlighted the importance of synthetic odorants like those in the jasmone family in technical perfumery, noting their powerful effects when blended with natural oils. unido.org

Emerging Research Frontiers and Unaddressed Questions in this compound Chemistry

Current and future research in this compound chemistry is expanding into several exciting areas. One key frontier is the continued exploration of its biological activities. While primarily known for its fragrance properties, research has indicated that this compound possesses potential antimicrobial and antioxidant properties. Further investigation is needed to fully characterize these activities and understand their mechanisms of action.

The synthesis of this compound and its derivatives remains an active area of research. The development of more efficient and stereoselective synthetic methods is a continuous goal. The use of organocatalyzed reactions and other modern synthetic strategies for creating chiral cyclopentenones is a promising avenue. acs.org There is also ongoing interest in the regiospecific alkylation of cyclopentenone systems to better control the synthesis of specific isomers. tandfonline.com

Unaddressed questions in this compound chemistry include a deeper understanding of its interactions with biological receptors. While its scent is well-known, the specific olfactory receptors it interacts with and the downstream signaling pathways are not fully elucidated. The study of ectopic odorant receptors—receptors found outside the olfactory epithelium—and their responses to flavor and fragrance compounds is an emerging field that could reveal new biological roles for molecules like this compound. nih.gov Furthermore, a more thorough investigation into its environmental fate and biodegradability is warranted. givaudan.com

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₆O
Molecular Weight166.27 g/mol
AppearanceColorless to light yellow liquid
Boiling Point~252°C
Flash Point110°C
LogP3.55
Vapor Pressure0.0972 mm Hg
Water Solubility60.54 mg/L

Data sourced from multiple references. aurochemicals.com

Key Intermediates in this compound Synthesis

IntermediateRole in Synthesis
CyclopentanoneA precursor for creating the core cyclopentenone ring structure. google.com
5-MethylfuraldehydeA key furan derivative used in some synthetic routes to produce jasmonoides. mdpi.com
MethylcyclopentenoloneA common starting material that is alkylated to introduce the side chain.
2-Hexyl-2-cyclopenten-1-oneA direct precursor and a major component of what is known as this compound. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B1237747 Isojasmone CAS No. 11050-62-7

Properties

IUPAC Name

2-methyl-3-pent-2-enylcyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-5-6-10-7-8-11(12)9(10)2/h4-5H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVONPEQEUQYVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1=C(C(=O)CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051568
Record name 2-Methyl-3-pent-2-enylcyclopent-2-enone
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Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11050-62-7
Record name Isojasmone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methyl-3-pent-2-enylcyclopent-2-enone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-pent-2-enylcyclopent-2-enone
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Synthetic Methodologies and Chemical Transformations of Isojasmone

Regioselective and Stereoselective Total Synthesis Approaches for Isojasmone

Total synthesis of this compound has been achieved through a variety of approaches, each with its own advantages in terms of efficiency, selectivity, and scalability. These methods often involve key bond-forming reactions to construct the core cyclopentenone structure and append the necessary side chains.

The formation of the five-membered cyclopentenone ring is a critical step in the synthesis of this compound. Several cyclization strategies have been employed to achieve this, including the Nazarov cyclization and the Pauson-Khand reaction.

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones. wikipedia.orgnih.gov This reaction proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation, which is generated by the activation of the divinyl ketone with a protic or Lewis acid. wikipedia.org The regioselectivity of the subsequent elimination step can be influenced by substituents on the divinyl ketone backbone. researchgate.net

The Pauson-Khand reaction offers another route to cyclopentenones via a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a metal carbonyl complex such as dicobalt octacarbonyl. sigmaaldrich.comscispace.com This reaction is particularly useful for constructing fused bicyclic systems and can exhibit high stereoselectivity in intramolecular versions. sigmaaldrich.comresearchgate.net The regioselectivity of the intermolecular Pauson-Khand reaction is influenced by the steric and electronic properties of the substituents on the alkene and alkyne. nih.gov

Cyclization ReactionDescriptionKey Features
Nazarov Cyclization Acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgForms cyclopentenone ring; outcome influenced by substituents. wikipedia.orgresearchgate.net
Pauson-Khand Reaction [2+2+1] cycloaddition of an alkene, alkyne, and carbon monoxide. sigmaaldrich.comMetal-catalyzed; can be highly stereoselective in intramolecular variants. sigmaaldrich.comresearchgate.net

Grignard reagents (R-Mg-X) are highly versatile nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. scispace.com In the context of this compound synthesis, Grignard reagents are instrumental in the addition of alkyl groups to carbonyl functionalities. For instance, they can be reacted with aldehydes or ketones to introduce the hexyl or other alkyl side chains present in this compound and its analogs. researchgate.net The general reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, followed by an acidic workup to yield an alcohol. nih.gov This alcohol can then be further transformed, for example, through oxidation, to the desired ketone. The success of a Grignard reaction is highly dependent on anhydrous conditions, as these reagents are strong bases and react readily with protic solvents like water. mdpi.com

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound. researchgate.net This strategy can be employed to synthesize precursors to this compound. In particular, an intramolecular aldol condensation of a diketone can be a key step in forming the cyclopentenone ring. For the closely related synthesis of cis-jasmone, an intramolecular aldol condensation of a specific diketone precursor is a well-established method. researchgate.netmdpi.com This type of reaction involves the formation of an enolate from one ketone moiety, which then attacks the carbonyl group of the second ketone within the same molecule, leading to a cyclic β-hydroxy ketone. Subsequent dehydration of this intermediate yields the α,β-unsaturated cyclopentenone ring system. mdpi.comscispace.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation and, consequently, the final product. scispace.com

Furan (B31954) derivatives serve as versatile and readily available starting materials for the synthesis of jasmonoides, including this compound. wikipedia.orgsigmaaldrich.com A common strategy involves the use of 2-methylfuran, which can be elaborated and then rearranged to form the cyclopentenone core. wikipedia.org For example, 5-methylfuraldehyde, obtained from 2-methylfuran, can be reacted with an appropriate Grignard reagent. The resulting furfuryl alcohol derivative can then undergo an acid-catalyzed rearrangement to yield a cyclopentenone precursor. wikipedia.org This approach leverages the inherent chemical reactivity of the furan ring to facilitate the construction of the five-membered carbocycle. sigmaaldrich.com

Once the cyclopentenone core is established, alkylation reactions are crucial for introducing the side chains that define the this compound structure. These reactions typically involve the formation of an enolate from the cyclopentenone, which then acts as a nucleophile to attack an alkyl halide. The regioselectivity of the alkylation can be controlled by the choice of base, solvent, and reaction temperature. For instance, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively generate the kinetic enolate, leading to alkylation at the less substituted α-carbon. Conversely, thermodynamic conditions can favor alkylation at the more substituted position.

Enantioselective Synthesis of this compound Stereoisomers and Related Chiral Compounds

The development of enantioselective methods for the synthesis of this compound and related chiral compounds is of significant interest, as the biological activity and olfactory properties of chiral molecules can be highly dependent on their stereochemistry. Several strategies have been explored to achieve asymmetric synthesis in this context.

One approach involves the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. For example, a prochiral cyclopentenone precursor could be reacted with a chiral auxiliary to form a chiral enamine or imine, which would then undergo a diastereoselective alkylation. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.

Organocatalysis represents another powerful tool for asymmetric synthesis. researchgate.net Chiral organic molecules, such as proline and its derivatives, can catalyze reactions with high enantioselectivity. mdpi.com For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated cyclopentenone, catalyzed by a chiral organocatalyst, could be a key step in establishing the stereocenter in this compound.

Enzymatic resolution is a further method for obtaining enantiomerically pure compounds. nih.gov This technique utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. nih.gov For example, a racemic mixture of an this compound precursor containing a hydroxyl group could be subjected to enzymatic acylation. The enzyme would selectively acylate one enantiomer, and the resulting ester could then be separated from the unreacted alcohol enantiomer. researchgate.net

Enantioselective StrategyDescriptionExample Application
Chiral Auxiliaries A temporary chiral group directs the stereochemical outcome of a reaction. wikipedia.orgDiastereoselective alkylation of a cyclopentenone precursor attached to a chiral auxiliary. nih.gov
Organocatalysis A small chiral organic molecule catalyzes an asymmetric transformation. researchgate.netEnantioselective Michael addition to an α,β-unsaturated cyclopentenone. mdpi.com
Enzymatic Resolution An enzyme selectively reacts with one enantiomer in a racemic mixture. nih.govKinetic resolution of a racemic alcohol precursor of this compound via enzymatic acylation. researchgate.net

Asymmetric Catalysis in this compound Synthesis

While this compound itself is an achiral molecule, the synthesis of its derivatives or chiral analogues often requires establishing stereocenters with high fidelity. Asymmetric organocatalysis, a field that utilizes small chiral organic molecules to induce enantioselectivity, offers powerful tools for this purpose. youtube.com Proline organocatalysis, in particular, has become a cornerstone of asymmetric synthesis. wikipedia.org

L-proline and its derivatives catalyze reactions by forming chiral enamines or activating electrophiles through hydrogen bonding. youtube.com For instance, a proline-catalyzed asymmetric aldol reaction could be envisioned for the synthesis of a chiral precursor to a substituted cyclopentenone. This reaction proceeds through a six-membered enamine transition state, akin to the Zimmerman-Traxler model, which effectively controls the stereochemical outcome. wikipedia.org The catalyst's chiral structure enables the reaction to favor the formation of a particular enantiomer or diastereomer. wikipedia.org Similarly, imidazolidinone-based catalysts, which operate through iminium and enamine activation cycles, can be used in cascade reactions to build molecular complexity with high enantioselectivity. nih.gov Although direct application of these methods to this compound is not extensively documented, these organocatalytic strategies represent a state-of-the-art approach for creating chiral building blocks that could be elaborated into chiral analogues of this compound.

Catalyst Type Activation Mode Potential Application in Synthesis
L-ProlineEnamine / Hydrogen BondingAsymmetric intramolecular or intermolecular aldol reactions to form chiral cyclopentenone precursors. wikipedia.org
ImidazolidinonesIminium / Enamine CyclesEnantioselective cascade reactions to construct highly functionalized chiral intermediates. nih.gov

Chiral Auxiliary and Ligand-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. nih.gov This strategy is a reliable and versatile method for synthesizing enantiomerically pure compounds. researchgate.net A variety of auxiliaries derived from natural sources like amino acids, terpenes, or carbohydrates have been developed and successfully applied in the total synthesis of complex molecules. nih.govresearchgate.net

Prominent examples include Evans' oxazolidinones and Oppolzer's camphorsultam, which are widely used to control the stereoselectivity of alkylation and aldol reactions. nih.gov For example, a chiral auxiliary could be attached to a cyclopentanone (B42830) precursor to direct the diastereoselective alkylation that installs the hexyl side chain or another functional group. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. In a relevant example, menthol (B31143) was used as a chiral auxiliary in the synthesis of a cyclopentenone intermediate, where it controlled the stereoselective isopropylation of an enol ether. acs.org This approach highlights how auxiliaries can be instrumental in building chiral cyclopentenoid structures.

Chiral Auxiliary Typical Application Relevance to this compound Synthesis
Evans' OxazolidinonesAsymmetric Alkylation, Aldol ReactionsCould control stereochemistry during the formation of a chiral cyclopentanone precursor. nih.govresearchgate.net
PseudoephenamineAsymmetric AlkylationOffers high stereocontrol, particularly in reactions that form quaternary carbon centers. nih.gov
MentholAsymmetric Condensation/AlkylationHas been successfully used to create separable diastereomers of a cyclopentenone intermediate. acs.org

Enzymatic Resolution Techniques for Enantioenrichment

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. acs.org This kinetic resolution is widely applied in the synthesis of enantiomerically pure pharmaceuticals and natural products.

The process can be applied to a racemic precursor of this compound, such as a racemic alcohol. In a typical procedure, the racemic alcohol is subjected to acylation using a lipase (B570770) (e.g., from Pseudomonas cepacia or Candida antarctica) and an acyl donor. The enzyme selectively acylates one enantiomer to its corresponding ester, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the newly formed ester. This method provides access to both enantiomers of the precursor, which can then be carried forward to synthesize the desired chiral target molecule. acs.org

Transition Metal-Catalyzed Reactions in this compound Synthesis

Transition metal catalysis has revolutionized organic synthesis, providing efficient and selective methods for forming carbon-carbon bonds. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, are particularly powerful for constructing complex molecular architectures under mild conditions. nih.govnih.gov

A key step in many this compound syntheses is the attachment of the hexyl side chain to the cyclopentenone ring. A highly relevant strategy involves the palladium-catalyzed alkylation of a π-allyl palladium intermediate, a method successfully used in the synthesis of the related compound (-)-methyl jasmonate. researchgate.net In this approach, a suitably functionalized cyclopentene (B43876) derivative serves as the substrate, and the palladium catalyst mediates the coupling with a nucleophile that introduces the side chain. researchgate.net

Furthermore, the construction of the cyclopentenone ring itself can be achieved using transition metal catalysis. The Pauson–Khand reaction, which utilizes a cobalt catalyst for the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a classic method for synthesizing cyclopentenones. thieme-connect.com Other metal-catalyzed methods include rhodium-catalyzed intramolecular hydroacylation of 4-alkynals and gold-catalyzed rearrangements. organic-chemistry.org

Reaction Type Metal Catalyst Synthetic Utility for this compound
Pauson-Khand ReactionCobalt ([Co₂CO₈])Construction of the core cyclopentenone ring from an alkene and alkyne. thieme-connect.com
π-Allyl AlkylationPalladium (Pd)Attachment of the hexyl side chain to a cyclopentene precursor. researchgate.net
Intramolecular HydroacylationRhodium (Rh)Cyclization of a 4-alkynal to form the cyclopentenone ring. organic-chemistry.org
Suzuki-Miyaura CouplingPalladium (Pd)C-C bond formation, potentially for attaching the side chain to a pre-formed ring. nih.gov

Oxidative Coupling Reactions Involving Cyclopentenone Substrates

Oxidative coupling reactions are a class of transformations that form a new bond, typically a carbon-carbon bond, between two partners through an oxidative process. These reactions can be mediated by a variety of reagents, often involving metal catalysts, and can be inspired by biosynthetic pathways. nih.gov

While a powerful strategy in organic synthesis, the direct application of oxidative coupling involving cyclopentenone substrates for the de novo synthesis of the this compound skeleton is not extensively reported in the literature. Conceptually, such a reaction might involve the coupling of a cyclopentenone enolate with a suitable partner to introduce the hexyl group. However, existing literature more commonly describes the use of this compound itself as a substrate in further transformations rather than its formation via this pathway. For instance, biomimetic oxidative dimerization has been used to synthesize complex natural products containing cyclopentenone moieties, demonstrating the principle of this approach for advanced applications. nih.gov

Methodologies for the Derivatization and Structural Modification of this compound

The cyclopentenone core of this compound is a versatile functional group that allows for a wide range of structural modifications. thieme-connect.com The enone moiety can undergo various transformations, including 1,2-additions to the carbonyl, conjugate (1,4-) additions to the alkene, and cycloadditions.

A primary derivatization of this compound and related 2-alkylcyclopent-2-en-1-ones is the selective reduction of the carbonyl group. This transformation yields the corresponding allylic alcohols, 2-alkylcyclopent-2-en-1-ols. google.com This reduction can be achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), or through Meerwein-Ponndorf reduction with aluminum alcoholates. google.comlibretexts.org These alcohol derivatives serve as valuable intermediates for further synthesis, for example, in thieme-connect.comthieme-connect.com-sigmatropic rearrangements to introduce new functional groups and complexity. google.com

Reagent/Reaction Type Functional Group Targeted Product
Sodium Borohydride (NaBH₄)Carbonyl (Ketone)2-Hexylcyclopent-2-en-1-ol google.comlibretexts.org
Lithium Aluminum Hydride (LiAlH₄)Carbonyl (Ketone)2-Hexylcyclopent-2-en-1-ol google.comlibretexts.org
Meerwein-Ponndorf ReductionCarbonyl (Ketone)2-Hexylcyclopent-2-en-1-ol google.com
Conjugate Addition (e.g., Michael Reaction)Alkene (β-carbon)3-Substituted 2-hexylcyclopentanone
[2+2] PhotocycloadditionAlkeneCyclobutane-fused cyclopentanone collectionscanada.gc.ca

Biosynthetic Pathways and Natural Occurrence of Isojasmone

Natural Occurrence and Distribution of Isojasmone Across Biological Systems

This compound is a volatile organic compound found in nature, contributing to the complex aromas of various biological sources. While some sources indicate that this compound itself may not be found in nature, referring perhaps to specific synthetic isomers or commercial preparations thegoodscentscompany.comfragranceu.com, related jasmonates and jasmone (B1672801) are widely distributed in plants wikipedia.orgnih.gov. The natural occurrence of compounds structurally similar to this compound, such as jasmone and other jasmonates, is well-documented wikipedia.org.

Compounds within the jasmonate family, including those structurally related to this compound, are found in a variety of plant species. Jasminum grandiflorum (jasmine) is a well-known source of jasmine fragrance, which is associated with compounds like jasmone and methyl jasmonate, closely related to this compound wikipedia.orggoogleapis.comepo.orgscribd.com. Mentha piperita (peppermint) is recognized for its essential oil profile, which includes a complex mixture of volatile compounds nih.gov. While menthofuran (B113398) is a characteristic compound in Mentha piperita, the essential oil composition can vary nih.govwmich.edu. Vanilla planifolia (vanilla) is another plant whose aroma profile is attributed to a range of volatile constituents epo.orgresearchgate.net. Research on cured Indian vanilla beans has identified a compound noted as "2,6 this compound" among its volatile constituents, suggesting the presence of this compound or a closely related isomer in this species researchgate.net. The specific composition of volatile oils, and thus the presence and concentration of compounds like this compound or its isomers, can vary significantly depending on the plant organ, geographical origin, and even environmental factors researchgate.netresearchgate.netlammc.lt.

This compound and related compounds are components of the complex volatile profiles of plant essential oils. These oils are mixtures of aromatic and volatile constituents that contribute to the characteristic scents of plants mdpi.com. The presence of this compound or its isomers in essential oils has been noted in species like Ocimum basilicum (basil) and Mentha spicata (spearmint), where it was detected as a component in essential oil analysis researchgate.net. The concentration of this compound in essential oils can be influenced by factors such as heavy metal content in the soil where the plants are grown researchgate.net. Analysis of Zingiber officinale (ginger) extract by GC-MS also indicated the presence of Iso Jasmone, albeit at a low percentage researchgate.net.

Here is a summary of some botanical sources where this compound or related compounds have been reported:

Plant SpeciesRelevant Compound(s) ReportedNotesSource(s)
Jasminum grandiflorumJasmone, Methyl jasmonateAssociated with jasmine fragrance wikipedia.orggoogleapis.comepo.orgscribd.com
Mentha piperitaVolatile componentsComplex essential oil profile nih.govwmich.edu
Vanilla planifolia2,6 this compoundIdentified in cured beans researchgate.net
Ocimum basilicumiso-JasmoneDetected in essential oil researchgate.net
Mentha spicataiso-JasmoneDetected in essential oil researchgate.net
Zingiber officinaleIso JasmoneDetected in extract by GC-MS researchgate.net

Elucidation of Enzymatic Steps in this compound Biosynthesis

While the biosynthesis of jasmonic acid and its derivatives like methyl jasmonate and jasmone has been extensively studied via the octadecanoid pathway, the specific enzymatic steps leading directly to this compound are less clearly defined in the provided search results. The octadecanoid pathway, which is the primary route for jasmonate biosynthesis, starts from linolenic acid wikipedia.orgmdpi.com. Key enzymatic steps in this pathway involve lipoxygenases (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC), leading to the formation of 12-oxo-phytodienoic acid (12-OPDA) wikipedia.orgmdpi.commdpi.comnih.gov. Subsequent reduction and beta-oxidation steps yield jasmonic acid wikipedia.orgmdpi.com. Decarboxylation of jasmonic acid affords jasmone wikipedia.org. This compound is an isomer of jasmone. While the biosynthesis of jasmone from jasmonic acid is mentioned, the precise enzymatic conversion or alternative pathway leading specifically to this compound is not detailed in the provided snippets.

Interplay with Jasmonate-Related Biosynthetic Routes and Signaling

This compound is structurally related to the jasmonate family of plant hormones, which play crucial roles in plant development and responses to stress nih.govmdpi.comnih.govfrontiersin.org. The biosynthesis of jasmonates is initiated by signals related to biotic and abiotic stresses, such as wounding, insect damage, drought, and pathogen infection nih.govnih.gov. The jasmonate signaling pathway involves the perception of jasmonates, leading to a cascade of events that regulate gene expression and physiological responses nih.govmdpi.comnih.govmdpi.com. Jasmonates, including jasmonic acid and its derivatives like methyl jasmonate and jasmonoyl-L-isoleucine (JA-Ile), act as signaling molecules wikipedia.orgnih.govmdpi.comnih.govmdpi.compnas.org. JA-Ile is considered a primary bioactive form that triggers defense responses and secondary metabolite biosynthesis mdpi.com.

The jasmonate signaling pathway involves proteins like COI1, JAZ repressors, and MYC transcription factors, which regulate the expression of genes involved in plant defense and development mdpi.commdpi.com. There is also interplay between jasmonate signaling and other phytohormone pathways, such as those involving salicylic (B10762653) acid and auxin, which can have antagonistic or synergistic effects on plant responses wikipedia.orgfrontiersin.orgibcas.ac.cn. While the direct role of this compound in these signaling pathways is not explicitly detailed in the search results, its structural similarity to jasmone and other jasmonates suggests a potential, though perhaps indirect or related, involvement or influence on these interconnected plant regulatory networks.

Factors Influencing Biosynthetic Pathways and this compound Accumulation (e.g., genetic, environmental)

The accumulation of secondary metabolites, including volatile compounds like those related to this compound, is influenced by a combination of genetic and environmental factors researchgate.netgoogle.com. Genetic makeup plays a role in determining the potential for a plant to produce specific compounds google.com. Environmental conditions, such as temperature, precipitation, and even soil composition (e.g., heavy metal content), can significantly impact the yield and composition of essential oils and the accumulation of volatile metabolites researchgate.netresearchgate.netresearchgate.net. For instance, studies have shown that elevation can inversely affect the concentration of certain phytochemicals in vanilla beans researchgate.net. Plant growth regulators and the composition of the culture medium have also been shown to influence the production of secondary metabolites in plant cell cultures google.com. The timing of plant development, such as the flowering period, can also be a factor influencing the intensity of certain biosynthetic processes wmich.edu.

Here is a summary of factors influencing volatile compound accumulation:

FactorInfluenceSource(s)
GeneticDetermines potential for compound production google.com
EnvironmentalTemperature, precipitation, soil composition (heavy metals), elevation researchgate.netresearchgate.netresearchgate.net
DevelopmentalPlant growth stage (e.g., flowering) wmich.edu
Culture ConditionsPlant growth regulators, medium composition (in cell culture) google.com

Biological Activities and Molecular Mechanisms Associated with Isojasmone

Isojasmone's Role in Plant Chemical Ecology and Inter-species Interactions

This compound, a volatile organic compound, plays a significant role in the chemical signaling pathways of plants, mediating their interactions with the surrounding environment, including other plants and insects.

This compound and its isomers, such as cis-jasmone, are key signaling molecules in plant defense. nih.govresearchgate.net These lipid-derived compounds are integral to plant responses to both biotic and abiotic stresses. nih.gov Plants utilize jasmonates to defend against herbivores and necrotrophic pathogens. researchgate.net The perception of an insect attack triggers a rapid synthesis of jasmonates, which in turn activates a signaling cascade leading to the expression of defense-related genes. innovareacademics.in

Research has demonstrated that cis-jasmone can act as a "plant activator," capable of switching on plant defenses even before an attack occurs. researchgate.net This response is ecologically significant as it suggests that plants can detect volatile signals from neighboring, insect-damaged plants and consequently up-regulate their own defense systems. nih.gov For instance, treatment of wheat (Triticum aestivum) with cis-jasmone leads to the induced production of secondary metabolites like benzoxazinoids and phenolic acids, which can deter pests and inhibit pathogen growth. nih.gov

Beyond biotic threats, jasmonates are also involved in responses to a range of environmental cues, including light, temperature fluctuations, and water-related stress such as desiccation and high salinity. researchgate.netnih.gov

The influence of jasmonates extends to the regulation of various aspects of plant growth and development. nih.gov These phytohormones are involved in a wide array of developmental processes, from seed germination and root growth to reproductive development and leaf senescence. nih.govnih.gov The application of exogenous jasmonates has been shown to trigger a spectrum of actions including the regulation of hypocotyl growth, root elongation, and petal expansion. nih.gov

Jasmonates are considered key regulators of a plant's growth and development, particularly under stressful conditions. nih.gov They interact with other plant hormones in complex signaling networks to ensure that the plant can adapt its growth and metabolism to prevailing environmental conditions. asiapharmaceutics.info

Molecular Basis of Chemosensory Perception (Excluding Human Hedonic Response)

The perception of this compound and its isomers by insects is a critical aspect of their chemical ecology, influencing behaviors such as host location and avoidance. This perception is mediated by specific olfactory receptors.

The molecular basis for the detection of jasmonates in insects involves the interaction of these volatile compounds with specific odorant receptors (ORs). mdpi.com These receptors are part of a larger olfactory receptor complex that includes a highly conserved co-receptor known as Orco. researchgate.net The interaction between a specific ligand, like cis-jasmone, and an OR determines the sensitivity and specificity of the olfactory response. mdpi.com

A notable example of this ligand-receptor interaction has been identified in the parasitic wasp Campoletis chlorideae, an endoparasitoid of the cotton bollworm, Helicoverpa armigera. mdpi.com Research has shown that a specific odorant receptor, CchlOR62, is finely tuned to cis-jasmone. mdpi.com This interaction mediates the attraction of the female wasp to the compound, which is a crucial cue for locating its host. mdpi.com Functional analysis using the Xenopus laevis oocyte expression system confirmed the specific response of CchlOR62 to cis-jasmone. mdpi.com

Table 1: Documented Ligand-Receptor Interaction for Cis-Jasmone in a Non-Human Model

Insect SpeciesReceptorLigandObserved Effect
Campoletis chlorideae (Parasitic Wasp)CchlOR62cis-JasmoneMediates olfactory attraction. mdpi.com

The perception of this compound and its isomers can elicit opposing behavioral responses in different insect species, functioning as either a chemoattractant or a repellent.

As a repellent, cis-jasmone has been found to be active against certain aphid species. Studies have also shown that the mosquito species Aedes aegypti avoids cis-jasmone. This avoidance behavior is independent of the odor background, suggesting that jasmonates may be inherently aversive cues for these mosquitoes. It is proposed that this avoidance is an adaptive trait, as elevated levels of jasmonates are associated with plants under herbivore attack, which may also be a more dangerous environment due to the presence of predators of the herbivores.

Conversely, cis-jasmone acts as a chemoattractant for beneficial insects, particularly the natural enemies of herbivores. researchgate.net For instance, it is an attractant for the aphid parasitoid Aphidius ervi. researchgate.net This phenomenon, known as "indirect defense," is ecologically significant as the plant, by releasing cis-jasmone upon herbivore damage, can recruit predators and parasitoids to reduce the herbivore pressure. researchgate.net Behavioral assays have confirmed that cis-jasmone is attractive to female Campoletis chlorideae wasps, and treating plants with this compound increases the parasitism rate of H. armigera larvae. mdpi.com

Table 2: Dichotomous Behavioral Responses of Insects to Cis-Jasmone

Insect SpeciesBehavioral ResponseEcological Context
Lettuce AphidRepellentHost avoidance
Aedes aegypti (Mosquito)RepellentAvoidance of potentially "enemy-dense" space.
Aphidius ervi (Parasitoid Wasp)Attractant researchgate.netIndirect plant defense
Campoletis chlorideae (Parasitoid Wasp)Attractant mdpi.comHost location for parasitism. mdpi.com

Mechanistic Investigations of Antioxidant Activity (in vitro and non-human in vivo models)

There is a notable lack of direct scientific studies investigating the intrinsic antioxidant activity of this compound through mechanisms such as free radical scavenging in either in vitro or non-human in vivo models.

However, research on the isomer cis-jasmone has revealed an indirect role in the antioxidant response of plants. Treatment of wheat (Triticum aestivum) with cis-jasmone has been shown to induce the production of various secondary metabolites known to possess antioxidant properties. nih.gov These induced compounds include:

Benzoxazinoids: such as 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA). nih.gov

Phenolic acids: such as trans-ferulic acid and vanillic acid. nih.gov

The induction of these compounds suggests that while this compound itself may not be a primary antioxidant, it can act as a signaling molecule that enhances the plant's own antioxidant defense system by stimulating the synthesis of protective compounds. nih.govresearchgate.net This is part of its broader role as a plant defense activator. researchgate.net

Table of Chemical Compounds

Modulation of Endogenous Antioxidant Enzyme Systems

Endogenous antioxidant enzyme systems, which include enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are crucial for cellular defense against oxidative stress. These enzymes work in concert to neutralize reactive oxygen species (ROS), thereby protecting cells from damage. A review of available scientific studies indicates a lack of research specifically investigating the effects of this compound on the activity or expression of these key antioxidant enzymes. Consequently, there is no available data to detail how this compound may modulate these systems.

Radical Scavenging Mechanisms

Radical scavenging refers to the process by which a compound directly neutralizes free radicals, such as the hydroxyl radical (•OH) or superoxide anion (O2•−), by donating an electron to stabilize the radical. This is a primary mechanism of action for many antioxidant compounds. However, specific studies detailing the radical scavenging mechanisms of this compound, including its capacity to scavenge different types of radicals or the kinetics of these reactions, are not present in the available scientific literature. Therefore, no data on its direct radical scavenging activity can be presented.

Molecular Modes of Antimicrobial Action

The antimicrobial action of a compound can be attributed to various molecular mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. While many natural compounds exhibit antimicrobial properties, the specific molecular mode of action for this compound has not been elucidated in published research. Studies detailing its effects on microbial cell integrity, biofilm formation, or specific intracellular targets are not currently available.

Advanced Analytical Chemistry for Isojasmone Research

State-of-the-Art Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are fundamental in separating isojasmone from intricate matrices, enabling precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. thermofisher.comlongdom.org The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. longdom.org In GC, a sample is vaporized and transported by a carrier gas through a capillary column, where components separate based on their boiling points and polarities, each eluting at a characteristic retention time. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for identification. scioninstruments.com

GC-MS is particularly well-suited for analyzing complex mixtures. amazonaws.com For instance, in the analysis of fragrance compositions, which can contain a multitude of volatile compounds, GC-MS is employed to identify individual components. researchgate.net In one study, a sample containing this compound was analyzed by GC-MS, which successfully identified multiple peaks within the total ion current. core.ac.uk The fragmentation patterns are reproducible and can be used for quantitative measurements. eag.com Quantitative analysis can be performed in either full-scan mode, which covers a wide range of mass-to-charge ratios, or in selected ion monitoring (SIM) mode, which focuses on specific ions for enhanced sensitivity and is ideal for trace-level detection. thermofisher.commdpi.com Semi-quantitative analysis using GC-MS can also provide valuable estimates of the relative amounts of different substances in a sample. cleancontrolling.com

Table 1: GC-MS Parameters for Volatile Compound Analysis
ParameterDescriptionRelevance to this compound Analysis
Column Typically a fused silica (B1680970) capillary column with a nonpolar stationary phase. longdom.orgThe choice of column is critical for separating this compound from other structurally similar compounds in a mixture.
Carrier Gas Inert gases like helium, hydrogen, or nitrogen are used. thermofisher.comEnsures the efficient transport of vaporized this compound through the column without reacting with it.
Ionization Mode Electron Ionization (EI) is most common, providing reproducible fragmentation patterns. longdom.orgThe resulting mass spectrum of this compound can be compared to spectral libraries for confident identification.
Detection Mode Can be operated in full-scan mode for general screening or Selected Ion Monitoring (SIM) for targeted quantification. thermofisher.comSIM mode offers higher sensitivity for quantifying low concentrations of this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is an indispensable tool for the targeted analysis and quantification of specific compounds in complex biological and chemical matrices. nih.govnih.gov This technique is particularly useful for compounds that are not sufficiently volatile for GC-MS analysis. The process involves separating compounds using HPLC and then detecting them with tandem mass spectrometry (MS/MS), which provides a high degree of sensitivity and selectivity. americanpharmaceuticalreview.com

In the context of this compound-related research, HPLC-MS/MS has been used for the targeted profiling of related compounds and phytohormones in biological samples. For example, a study on potato leaves utilized LC-MS to determine the content of jasmonic acid-isoleucine (JA-Ile), a structurally related signaling molecule. biorxiv.org Another study used HPLC-MS/MS to identify and quantify various metabolites, including those related to the jasmonate family, in different avocado varieties. nih.gov The use of multiple-reaction monitoring (MRM) in HPLC-MS/MS allows for highly specific and quantitative analysis of target analytes, even at low concentrations. nih.gov This makes it a powerful method for understanding the metabolic pathways and biological roles of compounds like this compound.

Table 2: HPLC-MS/MS in Targeted Analysis
FeatureDescriptionApplication in this compound Research
Separation Utilizes a reversed-phase column to separate compounds based on polarity. nih.govAllows for the separation of this compound and its metabolites from a complex biological extract.
Ionization Electrospray ionization (ESI) is commonly used, which is a soft ionization technique suitable for a wide range of molecules.Generates intact molecular ions of this compound and related compounds for mass analysis.
Detection Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. nih.govEnables the precise quantification of this compound and its derivatives by monitoring specific precursor-to-product ion transitions.
Application Targeted profiling of metabolites in biological systems. nih.govspectroscopyonline.comCan be used to study the metabolism of this compound or to quantify related signaling molecules like jasmonates in plant tissues. biorxiv.org

Advanced Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods are crucial for determining the precise molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. numberanalytics.comlibretexts.org Both ¹H and ¹³C NMR are primary tools for characterizing this compound. ¹H NMR provides information on the number of different types of protons and their electronic environments, while ¹³C NMR reveals the types of carbon atoms present. libretexts.org

For more complex structural assignments, two-dimensional (2D) NMR experiments are employed. measurlabs.com Experiments like Heteronuclear Single Quantum Correlation (HSQC) correlate directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are two or three bonds apart. nih.gov These 2D techniques are invaluable for assembling the molecular structure of this compound and its derivatives. ub.educsic.es The combination of 1D and 2D NMR experiments allows for the unequivocal assignment of all proton and carbon signals in the this compound molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. measurlabs.com Unlike standard mass spectrometry which provides a nominal mass, HRMS measures the exact mass of an ion to several decimal places. bioanalysis-zone.com This high precision allows for the calculation of a unique elemental formula, which is a critical step in identifying an unknown compound or confirming the structure of a synthesized one. nih.gov

For this compound (C₁₁H₁₆O), HRMS can confirm its elemental composition by providing an exact mass measurement that matches the theoretical value. researchgate.net This technique is often used in conjunction with NMR to provide orthogonal confirmation of a proposed structure. HRMS is essential in distinguishing between isomers or other compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.comnih.gov

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. fiveable.me These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. google.com The resulting IR spectrum shows absorption bands at characteristic wavenumbers corresponding to specific functional groups. For this compound, key functional groups such as the carbonyl (C=O) of the ketone and the carbon-carbon double bond (C=C) in the cyclopentenone ring will show distinct absorption peaks. fiveable.me

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. scitepress.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. fiveable.me This means that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C=C bond, being a symmetric vibration, would be expected to produce a strong Raman signal. fiveable.me Raman spectroscopy can provide a "fingerprint" spectrum that is unique to the molecule's structure and conformation. scitepress.orgjuniperpublishers.com The assignment of Raman peaks to specific functional groups is done by comparing the spectrum to databases or through theoretical calculations. researchgate.net

Table 3: Spectroscopic Data for this compound Functional Groups
Functional GroupSpectroscopic TechniqueCharacteristic Signal/RegionSignificance for this compound
Ketone (C=O) Infrared (IR) SpectroscopyStrong absorption around 1700 cm⁻¹ fiveable.meConfirms the presence of the carbonyl group in the cyclopentenone ring.
Alkene (C=C) Raman SpectroscopyStrong scattering signalConfirms the presence of the carbon-carbon double bond within the ring. fiveable.me
Alkyl (C-H) Infrared (IR) & Raman SpectroscopyStretching and bending vibrations in specific regionsCharacterizes the hexyl side chain and protons on the cyclopentenone ring.

Hyphenated Techniques for Comprehensive Characterization (e.g., GC-VUV Spectroscopy)

The comprehensive analysis of complex volatile mixtures, such as those found in essential oils containing this compound, presents significant analytical challenges. Traditional gas chromatography (GC) methods can struggle with co-eluting compounds, especially isomers, which have similar chemical properties and retention times. To overcome these limitations, advanced hyphenated techniques are employed, with Gas Chromatography-Vacuum Ultraviolet (GC-VUV) spectroscopy emerging as a particularly powerful tool. scientificss.co.ukchromatographyonline.com

GC-VUV combines the high-resolution separation capabilities of gas chromatography with the unique detection and identification power of vacuum ultraviolet spectroscopy. chromatographytoday.com The VUV detector measures the absorption of light in the 125–240 nm wavelength range. chromatographyonline.com Virtually all chemical compounds absorb light in this region, including those with only sigma (σ) bonds, which are not typically accessible by traditional UV/Vis spectroscopy. scientificss.co.ukchromatographytoday.com This near-universal absorption provides a significant advantage in comprehensive sample analysis. ojp.gov

The process generates distinct, high-resolution absorption spectra for individual molecules, creating a unique spectral "fingerprint". scientificss.co.uk This is highly advantageous for fragrance analysis because even structurally similar isomers, which are common in essential oils, produce unique spectra that allow for their unambiguous differentiation. vuvanalytics.comvuvanalytics.com For instance, isomers of terpenes, a class of compounds often found alongside jasmones, can be spectrally distinguished, which simplifies chromatographic separation challenges. scientificss.co.ukgulfbioanalytical.com

A key feature of GC-VUV is its ability to deconvolve co-eluting peaks. chromatographyonline.com Since the measured VUV absorbance spectrum is the sum of the individual analyte spectra, and this relationship follows the Beer-Lambert Law, the system's software can mathematically separate the signals from overlapping chromatographic peaks. vuvanalytics.com This capability allows for the use of faster GC methods with deliberate chromatographic compression, significantly reducing analysis times from 30 or more minutes to under 10 minutes in some applications, without sacrificing quantitative accuracy. scientificss.co.ukchromatographyonline.com The combination of qualitative spectral data and quantitative analysis makes GC-VUV a robust platform for characterizing complex materials in the flavor and fragrance industry. vuvanalytics.com

Feature of GC-VUVDescriptionAdvantage for this compound Research
Universal DetectionNearly all chemical species absorb strongly in the 125-240 nm VUV range, probing electronic transitions in σ→σ* and π→π* bonds. scientificss.co.ukojp.govEnsures that all volatile components in a sample, including alkanes and other saturated compounds, are detected, providing a more complete sample profile.
Isomer DifferentiationProvides unique, characteristic absorbance spectra for structural isomers, which often have nearly identical mass spectra. vuvanalytics.comgulfbioanalytical.comCrucial for distinguishing between this compound, jasmone (B1672801), and other related isomers that may be present and contribute differently to the overall fragrance.
Spectral DeconvolutionMathematically separates spectral data from co-eluting (overlapping) chromatographic peaks. chromatographyonline.comvuvanalytics.comEliminates the need for complete baseline separation, allowing for faster analysis times and more accurate quantification in complex mixtures. scientificss.co.uk
Quantitative AccuracyAbsorbance is directly proportional to concentration according to the Beer-Lambert Law, enabling straightforward quantification without complex calibration. vuvanalytics.comAllows for precise determination of the concentration of this compound and other key fragrance compounds, which is essential for quality control and formulation.

Metabolomics and Chemometric Approaches for Varietal Differentiation and Biomarker Discovery

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. wiley.com When applied to plants like jasmine, it provides a comprehensive chemical snapshot of the volatile and non-volatile compounds present. nih.gov This "metabolic fingerprint" is invaluable for differentiating between varieties and identifying chemical markers associated with specific traits, such as fragrance. mdpi.com The complexity of the datasets generated from analytical platforms like GC-MS and LC-MS necessitates the use of chemometrics—the application of multivariate statistics to chemical data—to extract meaningful information. frontiersin.orgmetabolomics.se

In the context of jasmine research, metabolomics coupled with chemometrics is a powerful strategy for varietal differentiation. For example, studies analyzing the volatile organic compounds (VOCs) from different jasmine taxa, such as Jasminum multiflorum and Jasminum sambac, have revealed distinct chemical profiles. researchgate.net A comprehensive analysis of jasmine flowers identified 77 different volatile compounds, with the primary classes being phenylpropanoids/benzenoids and terpenoids. researchgate.net By applying chemometric models like Principal Component Analysis (PCA) or Partial Least Squares-Discriminant Analysis (PLS-DA), researchers can visualize the clustering of samples based on their metabolic similarities and differences, thereby authenticating different varieties or origins. nih.govfrontiersin.org

This approach is also critical for biomarker discovery—the identification of specific metabolites that define a particular characteristic. In fragrance research, this means finding the key compounds responsible for a desired aroma profile. For instance, while benzyl (B1604629) acetate (B1210297) is often a major scent component in jasmine, other compounds like linalool (B1675412), α-farnesene, and cis-jasmone are also significant contributors that vary between species. researchgate.nettandfonline.com In one study comparing jasmine tea to other scented teas, linalool was the most abundant volatile, while indole (B1671886) was also identified as a key characteristic compound. nih.gov Another study identified iso-jasmone as a volatile component in avocado varieties, demonstrating the capability of GC/MS-based metabolomics to detect this specific ketone in complex plant matrices. nih.govresearchgate.net By correlating the abundance of specific metabolites like this compound with sensory data or genetic information, researchers can pinpoint the chemical drivers of quality and aroma, providing a scientific foundation for breeding programs and quality control. nih.govwur.nl

CompoundChemical ClassIdentified in Jasmine Species/ProductsSignificance in Varietal Differentiation/Aroma
LinaloolTerpenoidJ. sambac, Jasmine Tea tandfonline.comnih.govA major volatile compound, its high relative concentration is a key characteristic of jasmine aroma. nih.gov
Benzyl acetateBenzenoid/EsterJ. grandiflorum, J. sambac researchgate.netnih.govConsidered a chief scent volatile in many jasmine species. researchgate.net
α-FarneseneSesquiterpeneJ. sambac, J. grandiflorum researchgate.nettandfonline.comA key terpene that contributes to the overall fragrance profile and varies among taxa. researchgate.net
IndoleNitrogenous CompoundJ. sambac, Michelia Tea tandfonline.comnih.govKnown for its distinct floral odor, it is an important fragrance compound affecting jasmine quality. researchgate.netnih.gov
cis-JasmoneKetoneJ. grandiflorum researchgate.netA key ketone contributing to the characteristic jasmine scent, used to differentiate products. researchgate.net
This compoundKetoneAvocado (as a model for plant metabolomics) nih.govresearchgate.netDemonstrates detection capability of metabolomics for identifying specific ketone isomers in complex plant extracts. nih.gov

Structural Modifications and Derivatives of Isojasmone

Synthesis of Isojasmone Analogs and Homologs with Modified Side Chains or Ring Systems

The synthesis of this compound analogs and homologs typically involves modifying the alkyl side chain attached to the cyclopentenone ring or altering the ring structure itself. The core structure of this compound is a 2-methyl-3-(pent-2-enyl)cyclopent-2-en-1-one. uni.lu Variations can include changes in the length, branching, or degree of unsaturation of the pentenyl side chain, as well as modifications to the cyclopentenone ring, such as saturation or the introduction of additional substituents.

Research into related cyclic ketones, such as alkyl cyclopentanones, has shown that varying the length and saturation of the side chain attached to the 2-position of the cyclopentanone (B42830) ring can influence olfactory characteristics. fafai.org Longer and more saturated side chains tend to impart fatty and fruity notes, while shorter unsaturated side chains can lead to stronger nutty characters. fafai.org Cyclopentanones generally exhibit greater odor strength and volume compared to jasmoneates, although saturation can reduce this intensity. fafai.org

While specific detailed synthetic routes for a broad range of this compound analogs with modified side chains or ring systems were not extensively detailed in the search results, the general approach involves organic synthesis techniques to construct the desired cyclopentenone core with varied substituents. The synthesis of related cyclic systems, such as isochromanone derivatives and indanones, highlights the application of various synthetic methodologies, including asymmetric reactions and oxidative coupling procedures, which could potentially be adapted for this compound modifications. rsc.orgnih.govorganic-chemistry.org

Design and Synthesis of Chiral Derivatives of this compound

This compound itself contains a chiral center at the 3-position of the cyclopentenone ring due to the presence of the methyl group and the pentenyl side chain. This gives rise to enantiomers. The design and synthesis of chiral derivatives of this compound focus on controlling the stereochemistry at this chiral center or introducing additional chiral centers within the molecule.

Controlling stereochemistry during synthesis is vital because different enantiomers of a chiral compound can exhibit different biological activities and olfactory properties. The ability to synthesize specific chiral forms allows for the investigation of these differences.

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds, and the relative energies of these conformers. For flexible molecules like this compound with a pentenyl side chain, understanding their preferred conformations is important as it can influence their interactions with biological targets, such as olfactory receptors.

Conformational analysis can be performed using experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical methods such as quantum mechanics calculations. nih.govchemicalpapers.com Variable temperature NMR spectroscopy can be used to monitor conformational dynamics and estimate energy barriers to rotation. wikipedia.org

For cyclic systems like the cyclopentenone ring in this compound, conformational analysis involves considering different ring puckering modes. While detailed conformational analysis specifically for this compound was not found, studies on related cyclic molecules like cyclohexane (B81311) derivatives illustrate the principles involved, including the analysis of chair and boat conformations and the steric interactions that influence their stability. youtube.comscribd.com The pentenyl side chain also has conformational flexibility due to rotations around its single bonds, leading to various possible spatial orientations. The preferred conformations of the side chain, both in isolation and relative to the cyclopentenone ring, would be influenced by steric and electronic factors.

Understanding the conformational preferences of this compound and its derivatives can provide insights into how they interact with binding sites and how structural modifications might alter these interactions, potentially leading to changes in biological activity or odor perception.

Theoretical and Computational Studies of Isojasmone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental tools for investigating the electronic structure and reactivity of molecules. jinr.ruchemrxiv.orgcyberleninka.ru These methods can predict various molecular properties, including energy levels, charge distribution, and vibrational frequencies, which are crucial for understanding how a molecule will behave in different chemical environments. cyberleninka.ruresearchgate.net

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, meaning "from the beginning," are a class of quantum chemical calculations that are derived directly from theoretical principles, without including experimental data. researchgate.netcecam.org These methods aim for high accuracy in predicting molecular properties. researchgate.netnih.gov While generally more computationally expensive than DFT, ab initio methods can provide highly reliable results for properties like ionization energies and heats of formation for smaller molecules or fragments. researchgate.netnih.gov Techniques like Coupled Cluster (CCSD(T)) are considered among the most accurate ab initio methods for predicting thermochemical properties. researchgate.netnih.gov The application of such methods to Isojasmone or its related structures can yield high-confidence data regarding its fundamental chemical characteristics.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Molecular modeling and dynamics simulations are computational techniques used to study the behavior of molecules over time. nih.govmdpi.comchemrxiv.org Molecular dynamics (MD) simulations, in particular, simulate the movement of atoms and molecules, providing insights into their conformational flexibility and the landscapes of possible structures they can adopt. nih.govmdpi.comchemrxiv.orgsoton.ac.uk For a flexible molecule like this compound, MD simulations can help explore its preferred conformations in different environments (e.g., in vacuum, in solution, or interacting with a protein). mdpi.comchemrxiv.orgsoton.ac.uk Understanding the conformational landscape is crucial because a molecule's shape can significantly influence its physical and chemical properties, including its odor characteristics and ability to bind to receptors. mdpi.comchemrxiv.org

Computational Prediction and Elucidation of Reaction Mechanisms and Pathways

Computational methods play a significant role in predicting and understanding chemical reaction mechanisms and pathways. chemrxiv.org By calculating the energies of reactants, transition states, and products, computational chemistry can map out the energy profile of a reaction, identifying the most likely steps involved. chemrxiv.org This can be particularly useful for understanding how this compound is synthesized or how it might react with other molecules. Quantum chemical calculations, including both DFT and ab initio methods, are often used for this purpose, sometimes combined with molecular dynamics simulations to explore reaction dynamics. chemrxiv.org

In Silico Screening and Design of Novel this compound Analogs and Their Interactions

In silico screening and design involve using computational methods to identify or design new molecules with desired properties. nih.govunlp.edu.ar For this compound, this could involve designing novel analogs (molecules with similar structures) that might have enhanced or different fragrance characteristics, improved stability, or altered interactions with biological targets. nih.gov Computational techniques like quantitative structure-activity relationships (QSAR) can be used to build models that predict a molecule's properties based on its structure, guiding the design of new compounds. unlp.edu.arepo.orgepo.org In silico screening can also involve virtually testing libraries of compounds to find those likely to interact with a specific target, such as an olfactory receptor. plos.org

Computational Studies of Ligand-Protein/Receptor Interactions (e.g., Olfactory Receptor Binding)

Computational studies are vital for understanding how small molecules, like this compound, interact with proteins and receptors, particularly in the context of olfaction. plos.orgnih.govgenominfo.orgopenreview.netnih.gov Olfactory receptors (ORs) are G protein-coupled receptors (GPCRs) that are responsible for detecting odor molecules. plos.orgnih.govgenominfo.orgopenreview.netnih.gov Since experimental determination of OR structures can be challenging, computational techniques like homology modeling are often used to create 3D models of these receptors. plos.orgnih.govgenominfo.org Molecular docking simulations can then predict how an odorant molecule, such as this compound, might fit into the binding site of an OR and estimate the strength of the interaction. plos.orgnih.govgenominfo.orgnih.gov These studies help to elucidate the molecular basis of odor perception and can inform the design of new fragrance molecules. plos.orgnih.govgenominfo.orgopenreview.net Understanding the specific interactions between this compound and different ORs can provide insights into its characteristic jasmine-like scent. thegoodscentscompany.comthegoodscentscompany.comfragranceu.com

Biotechnological Approaches for Isojasmone Production

Biocatalytic Synthesis of Isojasmone using Isolated Enzymes

Biocatalysis, utilizing isolated enzymes, presents an environmentally friendly route for chemical synthesis. Enzymes offer high specificity and activity, often functioning under mild reaction conditions, which can lead to improved yields and reduced waste compared to traditional chemical processes. mdpi.comnih.gov While specific detailed research on the direct biocatalytic synthesis of this compound using isolated enzymes is not extensively documented, the principles of enzymatic synthesis are well-established and applied in the production of various fine chemicals, including those in the flavors and fragrance sector. nih.goviupac.org

Enzymes can catalyze a variety of reactions, such as oxidation, reduction, and carbon-carbon bond formation, which are fundamental steps in the synthesis of complex molecules like this compound. wisc.edu The potential for using enzymes in this compound production lies in identifying or engineering enzymes capable of catalyzing specific steps within its biosynthetic pathway or related synthetic routes. For instance, enzymes involved in the biosynthesis of cyclic ketones or those that can modify fatty acids, which are precursors to jasmonates, could potentially be employed. The advantages of using isolated enzymes include the ability to control reaction conditions precisely and avoid potential side reactions that might occur in whole-cell systems if undesired enzymes are present. mdpi.com However, maintaining enzyme stability and activity outside their natural cellular environment can be a challenge, although techniques like immobilization can help address this. mdpi.com

Microbial Fermentation and Metabolic Engineering for Sustainable Production

Microbial fermentation coupled with metabolic engineering is a powerful approach for producing various biochemicals and biofuels from renewable resources. frontiersin.orgnih.gov This involves engineering microbial cell factories to convert simple substrates into desired complex molecules like this compound. frontiersin.orgmdpi.com Microorganisms offer rapid growth rates and are amenable to genetic manipulation, making them suitable platforms for large-scale production.

Engineering of Heterologous Biosynthetic Pathways

The biosynthesis of jasmonates, including cis-jasmone (a closely related compound to this compound), in plants proceeds through a series of enzymatic steps starting from alpha-linolenic acid. researchgate.netnih.gov Engineering heterologous biosynthetic pathways in suitable microbial hosts involves introducing the genes encoding the necessary plant enzymes into the microbial genome. This allows the host organism to synthesize the target compound or its precursors. For this compound production, this would involve identifying and cloning the genes for the enzymes in its specific biosynthetic route.

Challenges in engineering heterologous pathways include ensuring the functional expression of foreign enzymes in the host, optimizing enzyme activity, and channeling metabolic flux towards the desired product while minimizing the production of byproducts. frontiersin.org Synthetic biology tools, such as engineered genetic circuits, can be employed to regulate gene expression and metabolic fluxes to enhance productivity. frontiersin.org

Strain Optimization for Enhanced Yields

Metabolic engineering strategies can involve:

Overexpressing key enzymes in the biosynthetic pathway.

Downregulating or deleting competing pathways that divert precursors away from this compound synthesis.

Improving the transport of substrates into and products out of the cell.

Optimizing the supply of cofactors required by the introduced enzymes.

Furthermore, optimizing fermentation conditions, such as temperature, pH, aeration, and nutrient availability, is essential for maximizing microbial growth and product formation. nih.govplos.org Response surface methodology and other statistical approaches can be used to determine optimal fermentation parameters. plos.org

Plant Cell and Tissue Culture for this compound and Precursor Biosynthesis

Plant cell and tissue culture techniques provide an alternative biotechnological route for producing valuable plant-derived compounds, including secondary metabolites like this compound. frontiersin.orgnih.gov This approach involves growing plant cells, tissues, or organs in a sterile laboratory environment under controlled conditions. Plant cell cultures can synthesize the same compounds as the parent plant, offering a potentially sustainable source independent of geographical location or seasonal variations. nih.gov

Optimization of Culture Media and Growth Conditions

The composition of the culture medium and the growth conditions significantly influence the growth of plant cells and their production of secondary metabolites. frontiersin.orgnih.govplantcelltechnology.com Optimization involves adjusting the concentrations of macronutrients (e.g., nitrogen, phosphorus, potassium), micronutrients (e.g., iron, manganese, zinc), vitamins, amino acids, and plant growth regulators (hormones like auxins and cytokinins). clinisciences.comphytotechlab.com The carbon source, typically sucrose, is also a critical component. phytotechlab.com

Different plant species and even different cell lines from the same plant may have unique nutritional requirements for optimal growth and metabolite production. plantcelltechnology.combiocompare.com Therefore, extensive experimentation is often required to determine the ideal medium composition and physical conditions, such as temperature, light, and aeration, for a specific plant cell culture producing this compound or its precursors. nih.gov

Elicitation and Precursor Feeding Strategies

Elicitation is a strategy used in plant cell cultures to enhance the production of secondary metabolites by mimicking stress conditions that trigger defense responses in plants. frontiersin.orgresearchgate.netnih.gov Elicitors can be biotic (e.g., components from microorganisms) or abiotic (e.g., chemical compounds, physical factors). researchgate.netnih.gov Jasmonic acid and methyl jasmonate, which are involved in plant defense signaling pathways, are known elicitors that can stimulate the biosynthesis of jasmonates and related compounds. researchgate.net

Development of Green Technologies for Bio-based this compound Synthesis

The chemical industry, including the production of fragrance ingredients like this compound, is increasingly focusing on the development and implementation of green technologies and bio-based approaches to enhance sustainability. perfumerflavorist.comnumberanalytics.comsustainability-directory.comjddhs.com This shift is driven by the desire to reduce environmental impact, minimize waste, lower energy consumption, and utilize renewable resources. numberanalytics.comsustainability-directory.comjddhs.comresearchgate.net

Biotechnology is emerging as a key player in the production of fragrance materials, offering a collaborative role alongside traditional chemistry. perfumerflavorist.com The potential lies in harnessing biological systems, such as microorganisms or enzymes, to synthesize complex molecules like this compound. While specific detailed research findings on the dedicated bio-based synthesis pathway for this compound are not extensively documented in the provided search results, the broader trend in the industry indicates a move towards such methods for fragrance ingredients. perfumerflavorist.comresearchgate.net

Green engineering technologies, including flow chemistry, micro-reactors, and advanced catalysis, are also being employed to improve the sustainability of chemical manufacturing processes, which can be applied to the synthesis of fragrance compounds. perfumerflavorist.com These technologies aim to create more efficient chemical pathways and utilize renewable raw materials. perfumerflavorist.com The integration of renewable feedstock into production processes, often through approaches like the mass balance method, is a significant step towards more sustainable chemical manufacturing. perfumerflavorist.com

The principles of green chemistry, such as preventing waste, maximizing atom economy, increasing energy efficiency, and designing less hazardous chemical syntheses, are fundamental to the development of bio-based and green technologies for compounds like this compound. numberanalytics.comsustainability-directory.comjddhs.com Biocatalysis, which utilizes enzymes to catalyze chemical reactions, is one such green method gaining traction in sustainable synthesis due to its potential for high selectivity and efficiency under milder conditions. jddhs.com

The development of bio-based synthesis routes for this compound would ideally involve identifying or engineering biological pathways that can convert renewable feedstocks into the target molecule. This could involve fermentation processes using engineered microorganisms or enzymatic cascades that mimic natural biosynthetic routes. While specific examples for this compound are not detailed, the general progress in biotechnology for producing natural products and fine chemicals suggests that bio-based routes for jasmonoids are a promising area of development. perfumerflavorist.comresearchgate.net

Comparative Analysis of Biotechnological vs. Chemical Synthetic Routes (Efficiency, Sustainability)

Comparing biotechnological and chemical synthetic routes for this compound reveals distinct advantages and disadvantages in terms of efficiency and sustainability. Traditional chemical synthesis methods for jasmonoids, including this compound, often involve multiple steps and can utilize starting materials derived from petrochemicals. mdpi.com Some chemical routes mentioned for jasmonoids from furan (B31954) derivatives, while potentially using inexpensive intermediates like furfuryl alcohol, furaldehyde, and 2-methylfuran, have faced challenges such as low yields, the production of undesirable isomer mixtures (e.g., trans isomers with fatty odors), and difficulties in scaling up certain reactions like the Wittig-Horner reaction. mdpi.com Traditional synthesis can also be associated with high energy consumption, the use of hazardous chemicals, and significant waste generation. numberanalytics.comresearchgate.net

Biotechnological and green synthesis approaches, in contrast, offer significant potential for improved sustainability and efficiency.

Sustainability:

Renewable Feedstocks: Bio-based methods typically utilize renewable resources like biomass or sugars as starting materials, reducing reliance on finite fossil fuels. perfumerflavorist.comsustainability-directory.com

Reduced Waste: Biocatalytic and enzymatic reactions often operate with higher selectivity, leading to fewer byproducts and reduced waste generation compared to traditional chemical synthesis, which can produce significant amounts of waste. numberanalytics.comjddhs.comresearchgate.net

Lower Energy Consumption: Biological processes and many green chemistry techniques can be carried out under milder reaction conditions (lower temperatures and pressures), requiring less energy input than high-temperature, high-pressure chemical reactions. numberanalytics.comsustainability-directory.comjddhs.com

Use of Less Hazardous Substances: Biotechnological routes often avoid the use of harsh or toxic chemicals and solvents, aligning with the green chemistry principle of designing safer chemicals and processes. numberanalytics.comjddhs.comresearchgate.net

Efficiency:

Fewer Steps: Biosynthetic pathways in engineered organisms or enzymatic cascades can potentially convert starting materials to the final product in fewer, more direct steps compared to multi-step chemical syntheses.

Milder Conditions: Reactions under milder conditions can lead to higher yields by minimizing product degradation or side reactions that might occur at high temperatures or pressures. jddhs.com

Despite the potential, biotechnological synthesis of complex molecules like this compound can face challenges, including optimizing the biological pathway, achieving high product titers and yields, and the cost of fermentation or enzyme production at scale. However, ongoing advancements in metabolic engineering, synthetic biology, and enzyme technology are continuously improving the viability of bio-based production.

A comparative overview of the general characteristics can be summarized as follows:

FeatureTraditional Chemical SynthesisBiotechnological/Green Synthesis
Feedstocks Often fossil fuel-basedPrimarily renewable (biomass, sugars)
Reaction Conditions Can involve high temperatures, pressures, harsh chemicalsOften milder (lower temperature, pressure, pH)
Number of Steps Can be multi-stepPotentially fewer, more direct steps
Selectivity Can produce isomer mixtures, requires purificationOften high selectivity, fewer byproducts
Waste Generation Can be significant (stoichiometric reagents, side products)Generally reduced
Energy Consumption Can be highGenerally lower
Environmental Impact Higher (hazardous waste, emissions)Lower (reduced waste, renewable resources)
Scalability Well-established for many routesImproving, but can be challenging for complex molecules

This comparative analysis highlights that while traditional chemical synthesis has been the established method for producing this compound and other jasmonoids, the principles and advancements in biotechnological and green chemistry approaches offer a more sustainable and potentially more efficient path forward, aligning with the growing demand for environmentally conscious production methods in the fragrance industry. perfumerflavorist.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Isojasmone, and how do researchers validate structural identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are primary tools. Validation involves comparing experimental spectra with literature data or computational predictions. For novel derivatives, X-ray crystallography may confirm stereochemistry. Ensure purity via HPLC before analysis, and cross-validate results using at least two complementary techniques .

Q. What synthetic pathways are commonly employed for this compound, and what factors influence yield optimization?

  • Methodological Answer : Common methods include Claisen rearrangement of jasmine precursors or enzymatic synthesis using terpene cyclases. Yield optimization requires controlled reaction conditions (temperature, solvent polarity, catalyst loading). Use Design of Experiments (DoE) to systematically vary parameters (e.g., pH, reaction time) and identify optimal conditions. Monitor intermediates via TLC/GC-MS .

Q. How is this compound’s bioactivity assessed in plant signaling studies?

  • Methodological Answer : Bioassays involve exposing model plants (e.g., Arabidopsis thaliana) to this compound vapor or solutions. Quantify gene expression (RT-qPCR) of defense-related markers (e.g., JA/SA pathways) or measure volatile organic compound emissions via GC-MS. Include negative controls (solvent-only) and replicate experiments to account for biological variability .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with insect olfactory receptors?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities between this compound and receptor proteins (e.g., Drosophila Orco). Validate predictions with in vitro electrophysiology (e.g., HEK293 cells expressing receptors). Compare results across insect species to identify receptor specificity .

Q. What experimental designs address contradictory data on this compound’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and UV exposure. Use kinetic modeling (Arrhenius equation) to extrapolate degradation rates. Replicate experiments in natural field conditions to validate lab-based predictions. Address discrepancies by isolating degradation products via LC-MS and analyzing their biological activity .

Q. How can metabolomics resolve this compound’s role in plant-herbivore multitrophic interactions?

  • Methodological Answer : Apply untargeted metabolomics (LC-HRMS) to profile plant tissues and herbivore saliva after this compound exposure. Use multivariate analysis (PCA, OPLS-DA) to identify biomarkers. Pair with transcriptomics to link metabolic shifts to defense gene activation. Field trials should test ecological relevance by monitoring herbivore predation rates .

Methodological Considerations Table

Research Aspect Key Techniques Validation Criteria References
Structural ElucidationNMR, MS, X-ray crystallography≥95% spectral match to literature
Synthetic Yield OptimizationDoE, GC-MS monitoringYield improvement ≥20% over baseline
Ecological BioactivityGC-MS, RT-qPCR, field trialsStatistically significant (p<0.05) gene expression changes
Computational PredictionsMolecular docking, electrophysiologyCorrelation coefficient ≥0.8 between predicted/observed binding

Guidelines for Addressing Research Challenges

  • Reproducibility : Document experimental protocols in detail (e.g., solvent purity, instrument calibration) and share raw data in supplementary materials .
  • Data Contradictions : Perform meta-analyses of existing studies to identify confounding variables (e.g., soil composition in plant studies) .
  • Ethical Compliance : Obtain permits for field studies involving endangered plant/insect species and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.